

Inotersen in Hereditary Transthyretin Amyloidosis: A Comparative Analysis of PatientReported Outcomes

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Inotersen's performance against other alternatives in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR), with a focus on patient-reported outcomes (PROs). The information is supported by experimental data from key clinical trials.

Hereditary transthyretin-mediated (hATTR) amyloidosis is a progressive and life-threatening disease characterized by the misfolding of the transthyretin (TTR) protein and its aggregation as amyloid deposits in various organs, leading to significant disruption of nervous, cardiac, and gastrointestinal functions.[1] The impact on patients' quality of life is profound, affecting their ability to perform daily activities and leading to a loss of autonomy.[1] Inotersen, an antisense oligonucleotide, is a therapeutic agent designed to address the underlying cause of hATTR amyloidosis.[2][3] This guide delves into the patient-reported outcomes from comparative studies of Inotersen, offering a detailed look at its efficacy from the patient's perspective.

Comparative Efficacy of Inotersen Based on Patient-Reported Outcomes

The primary evidence for the efficacy of Inotersen concerning patient-reported outcomes comes from the NEURO-TTR clinical trial, a Phase 3, randomized, double-blind, placebo-controlled study.[4][5][6] This trial and its open-label extension (OLE) have provided long-term



data on the impact of Inotersen on the quality of life of patients with hATTR amyloidosis with polyneuropathy.[4][7]

Inotersen vs. Placebo

The NEURO-TTR study demonstrated that patients treated with Inotersen experienced a significant benefit in their quality of life compared to those who received a placebo.[5] The key patient-reported outcome measures used in this trial were the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire and the Short Form (36) Health Survey, version 2 (SF-36v2).[4][6]

At 66 weeks, a statistically significant difference in the change from baseline for the Norfolk QoL-DN score was observed between the Inotersen and placebo groups, favoring Inotersen.[6] Specifically, the least squares mean (LSM) difference was -11.68 points.[6] A larger percentage of patients treated with Inotersen reported their Norfolk QoL-DN scores as the same or improved compared to baseline than patients in the placebo group (81.0% vs. 55.8%).[5] Furthermore, patients receiving Inotersen were more than twice as likely to have a meaningfully better Norfolk QoL-DN total score at week 66 compared to baseline than those receiving placebo (25.0% vs. 9.6%).[5]

Long-term treatment with Inotersen has been associated with slowing, and in some domains, halting the deterioration in key health-related quality of life outcome measures, particularly in physical functioning and pain.[4] In the open-label extension of the NEURO-TTR trial, patients who continued with Inotersen treatment maintained their health-related quality of life, while extrapolated data for the placebo group suggested a greater deterioration over time.[4]

Table 1: Comparison of Patient-Reported Outcomes in the NEURO-TTR Study (Inotersen vs. Placebo)



Patient- Reported Outcome Measure	Timepoint	Inotersen Group	Placebo Group	Key Finding
Norfolk QoL-DN Total Score	Week 66	81.0% with better/same scores[5]	55.8% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
Norfolk QoL-DN Total Score (Meaningful Improvement)	Week 66	25.0% of patients[5]	9.6% of patients[5]	Patients on Inotersen were more than twice as likely to show meaningful improvement.[5]
SF-36v2 Physical Functioning Domain	Week 66	83.8% with better/same scores[5]	50.0% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
SF-36v2 Social Functioning Domain	Week 66	88.5% with better/same scores[5]	65.4% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
SF-36v2 Role- Emotional Domain	Week 66	81.6% with better/same scores[5]	63.5% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
SF-36v2 Mental Health Domain	Week 66	87.4% with better/same scores[5]	67.3% with better/same scores[5]	Statistically significant difference in



favor of Inotersen.[5]

Indirect Comparison: Inotersen vs. Patisiran

While no head-to-head clinical trials have directly compared Inotersen and Patisiran, another therapy for hATTR amyloidosis, indirect treatment comparisons have been conducted using data from the NEURO-TTR (Inotersen) and APOLLO (Patisiran) studies.[8][9][10] These analyses suggest that Patisiran may have a greater treatment effect on both neuropathy and quality of life outcomes compared to Inotersen.[8][9][10]

One indirect comparison found that Patisiran showed significantly greater treatment effects than Inotersen for the Norfolk QoL-DN, with a mean difference of -11.3.[8] The odds of improvement in the Norfolk QoL-DN were also significantly higher for patients treated with Patisiran.[8] It is important to note that while these indirect comparisons provide valuable insights, they are not a substitute for direct comparative trials.

Table 2: Indirect Comparison of Patient-Reported Outcomes (Inotersen vs. Patisiran)

Patient-Reported Outcome Measure	Method	Mean Difference (95% CI)	Key Finding
Norfolk QoL-DN	Bucher Indirect Comparison	-11.6	Favored Patisiran[10]
Norfolk QoL-DN	Matching-Adjusted Indirect Comparison (MAIC)	-11.3 (-19.8, -2.9)	Favored Patisiran[8]

Experimental Protocols

The methodologies for the key clinical trials cited are crucial for interpreting the patient-reported outcome data.

NEURO-TTR Study (Inotersen)



The NEURO-TTR study was a Phase 2/3, randomized, double-blind, placebo-controlled trial that enrolled 172 patients with hATTR amyloidosis with polyneuropathy.[4] Patients were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[6] The study was conducted across 24 centers in 10 countries.[6] The co-primary endpoints were the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire. Following the double-blind period, patients had the option to enroll in an open-label extension (OLE) study.[4][7]

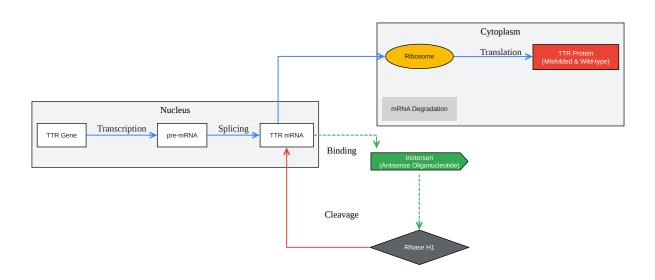
APOLLO Study (Patisiran)

The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Patisiran in patients with hATTR amyloidosis with polyneuropathy. Patisiran is administered via intravenous infusion every 3 weeks.[8] The primary endpoint of the APOLLO study was the change from baseline in the mNIS+7 score. Patient-reported outcomes, including the Norfolk QoL-DN, were also assessed.

Mechanism of Action and Experimental Workflow

The therapeutic effect of Inotersen is achieved through a specific molecular mechanism that targets the root cause of hATTR amyloidosis.



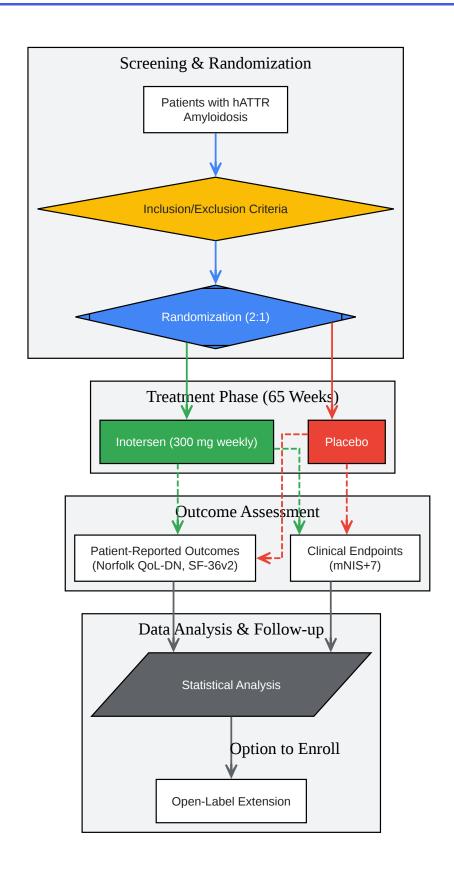


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Caption: Mechanism of action of Inotersen in reducing TTR protein production.

The clinical trial workflow for evaluating Inotersen involved several key stages from patient recruitment to data analysis.





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Caption: Workflow of the NEURO-TTR clinical trial for Inotersen.



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